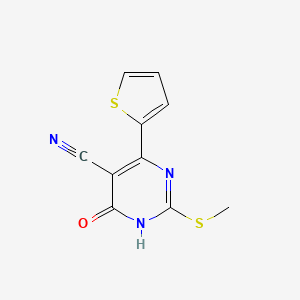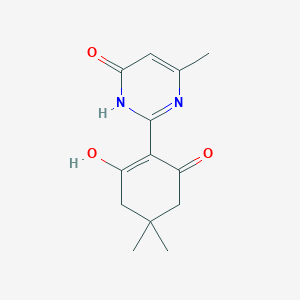![molecular formula C13H11ClN2O3 B1417540 3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one CAS No. 477868-38-5](/img/structure/B1417540.png)
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
説明
This compound is a chemical substance that has been synthesized for research purposes . It is a derivative of pyran, a six-membered heterocyclic, oxygen-containing ring, commonly found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves the reaction of a precursor molecule with a hydrazine derivative . For example, a similar compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the hydrazine group could make it reactive towards carbonyl compounds, leading to the formation of hydrazones .科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. The Vilsmeier–Haack reagent, a versatile tool in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest. These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications. It can effectively cooperate as a precursor for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction, and post-MCR cyclization. These processes are crucial for the development of novel medications with applications such as anti-tumor, anti-convulsant, and anti-chitosomal .
Antimicrobial Activity
Specific derivatives of this compound, such as the bromo-substituted product, have demonstrated excellent potency in antimicrobial activity. For instance, a derivative showed significant potency with a minimum inhibitory concentration (MIC) value of 3.125 μg/mL .
Synthetic Utility in Novel Heterocycles
Researchers are exploring the synthetic utility of novel heterocycles derived from this compound. The focus is on creating biologically potent heterocycles with potential anti-cancer, anti-Alzheimer, and anti-inflammatory properties .
Chemical Interactions and Potency
Due to the different chemical interactions and potency of derivatives of this compound, it can be synthesized into a plethora of heterocyclic compounds. These serve as constituents in various novel medications, acting as a bridge between biology and chemistry .
Formation of Nitrogen-Containing Heterocycles
The compound is used as a substrate for the formation of five- and six-membered nitrogen-containing heterocycles. This is particularly important for the synthesis of pyrazoles and other N-containing heterocycles, which have practical significance in pharmaceuticals .
Therapeutic Aspects
The therapeutic aspects of derivatives of this compound are being unraveled, with a focus on their use in the synthesis of medications. The compound’s derivatives are being studied for their efficacy in various therapeutic applications .
Research in Organic Chemistry
The compound is a subject of ongoing research in organic chemistry, particularly in the study of its reactions and the potential to create new compounds with significant biological activity .
将来の方向性
作用機序
Target of Action
Similar compounds have shown potential as anti-toxoplasma gondii agents . Toxoplasma gondii is a common parasitic protozoan, and the compound’s action against it suggests that it may interact with key proteins or enzymes within this organism.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the organism’s biological processes . The compound’s hydrazone group could potentially form bonds with target proteins, disrupting their normal function.
Biochemical Pathways
The compound is likely to affect the biochemical pathways of the target organism, Toxoplasma gondii
Result of Action
The result of the compound’s action is likely to be the inhibition of Toxoplasma gondii, given its potential anti-Toxoplasma gondii activity . This could lead to a decrease in the number of these organisms in the host, potentially alleviating symptoms of toxoplasmosis.
特性
IUPAC Name |
3-[[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESUYTAMNDDMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)
![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)


![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)

![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)

![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)